molecular formula C7H11NO3 B1296734 Methyl 6-oxopiperidine-3-carboxylate CAS No. 958991-06-5

Methyl 6-oxopiperidine-3-carboxylate

Cat. No. B1296734
M. Wt: 157.17 g/mol
InChI Key: YORUFIOEZHJAEZ-UHFFFAOYSA-N
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Description

“Methyl 6-oxopiperidine-3-carboxylate” is a chemical compound with the molecular formula C7H11NO3 . It is also known by its IUPAC name, methyl 6-oxo-3-piperidinecarboxylate .


Molecular Structure Analysis

The molecular structure of “Methyl 6-oxopiperidine-3-carboxylate” is characterized by several key features. It has a molecular weight of 157.17 g/mol . The InChI code for this compound is 1S/C7H11NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h5H,2-4H2,1H3,(H,8,9) . Its canonical SMILES representation is COC(=O)C1CCC(=O)NC1 .


Physical And Chemical Properties Analysis

“Methyl 6-oxopiperidine-3-carboxylate” has several notable physical and chemical properties. It has a molecular weight of 157.17 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 157.07389321 g/mol . The topological polar surface area of the compound is 55.4 Ų . The compound has a heavy atom count of 11 .

Scientific Research Applications

  • Chemical Synthesis : This compound can serve as a building block in the synthesis of other complex molecules. For example, it could be used in the synthesis of pharmaceuticals or other organic compounds .

  • Pharmacokinetics Research : The compound’s physicochemical properties, such as its GI absorption, BBB permeability, and lipophilicity, suggest that it could be used in pharmacokinetics research to study how substances are absorbed, distributed, metabolized, and excreted in the body .

  • Medicinal Chemistry : Given its properties, this compound could potentially be used in medicinal chemistry for the development of new drugs .

  • Material Science : The compound could be used in material science research, for example, in the development of new materials with specific properties .

  • Biochemistry : It could be used in biochemistry research, for example, to study its interactions with biological systems .

  • Analytical Chemistry : This compound could be used as a standard or reference material in analytical chemistry .

  • Chemical Synthesis : This compound can serve as a building block in the synthesis of other complex molecules. For example, it could be used in the synthesis of pharmaceuticals or other organic compounds .

  • Pharmacokinetics Research : The compound’s physicochemical properties, such as its GI absorption, BBB permeability, and lipophilicity, suggest that it could be used in pharmacokinetics research to study how substances are absorbed, distributed, metabolized, and excreted in the body .

  • Medicinal Chemistry : Given its properties, this compound could potentially be used in medicinal chemistry for the development of new drugs .

  • Material Science : The compound could be used in material science research, for example, in the development of new materials with specific properties .

  • Biochemistry : It could be used in biochemistry research, for example, to study its interactions with biological systems .

  • Analytical Chemistry : This compound could be used as a standard or reference material in analytical chemistry .

Safety And Hazards

The safety information for “Methyl 6-oxopiperidine-3-carboxylate” indicates that it has a GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements include H302 . The precautionary statements include P280-P305+P351+P338 .

properties

IUPAC Name

methyl 6-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)5-2-3-6(9)8-4-5/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YORUFIOEZHJAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340853
Record name methyl 6-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-oxopiperidine-3-carboxylate

CAS RN

958991-06-5
Record name methyl 6-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-oxopiperidine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Smits, S Belyakov, M Petrova, V Kozhich… - Chemistry of …, 2022 - Springer
… Methyl (2 SR ,3 RS )-3-bromo-2-methoxy-2-methyl-6-oxopiperidine- 3-carboxylate (15). Methyl 2-methyl-6-oxo-1,4,5,6- tetrahydropyridine-3-carboxylate (14) (0.50 g, 3.0 mmol) was …
Number of citations: 4 link.springer.com
L Pes - thesis.unipd.it
… Compound (64) was then reduced via palladium catalysed hydrogenation to produce the racemic methyl 1-methyl-6-oxopiperidine-3-carboxylate (65), as shown in Scheme 3.6, in 85 % …
Number of citations: 0 thesis.unipd.it
J Wei, Y Li, C Tao, H Wang, B Cheng… - The Journal of Organic …, 2018 - ACS Publications
An efficient DABCO-catalyzed three-component formal [3 + 2 + 1] annulation, involving a Morita-Baylis-Hillman carbonate, a 1,3-ketoester, and a primary amine, leading to one-pot …
Number of citations: 9 pubs.acs.org

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